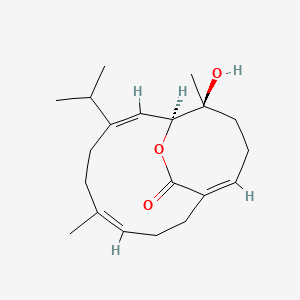
Echinodolide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Echinodolide B is a natural product found in Echinodorus macrophyllus with data available.
科学的研究の応用
Chemical Characterization and Origin
- Echinodolide B is a cembrane diterpenoid isolated from the leaves of the Brazilian medicinal plant Echinodorus macrophyllus, known as "Chapéu-de-couro" (Shigemori et al., 2002).
Pharmacological Potential and Health Benefits
- Research on echinodolide B's parent compound, echinacoside, suggests significant neuroprotective and cardiovascular effects, indicating potential applications in treating neurological disorders like Parkinson’s and Alzheimer’s diseases (Liu et al., 2018).
Immunological Effects
- Echinodorus macrophyllus, from which echinodolide B is derived, has been studied for its immunosuppressive effects, particularly in controlling exacerbated immune responses in autoimmune rheumatic diseases (Pinto et al., 2007).
Efficacy in Common Cold Treatment
- Though not directly related to echinodolide B, studies on Echinacea, a related genus, have been inconclusive regarding its efficacy in treating and preventing upper respiratory tract infections and the common cold (Giles et al., 2000).
Effects on Plant Growth and Secondary Metabolite Production
- Foliar application of nitrogenous organic compounds on Echinacea purpurea, a related species, showed significant effects on vegetative traits and production of medicinal metabolites, which could have implications for enhancing the production of compounds like echinodolide B (Ghasemi et al., 2019).
Phylogenetics and Plant Morphology
- Studies on the phylogenetics of Echinodorus, the genus from which echinodolide B is derived, have implications for understanding the evolutionary relationships and diversity within the genus, potentially aiding in the identification of new pharmacologically active compounds (Lehtonen, 2006).
特性
製品名 |
Echinodolide B |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(1S,2E,6Z,10Z,14S)-14-hydroxy-6,14-dimethyl-3-propan-2-yl-15-oxabicyclo[8.4.2]hexadeca-2,6,10-trien-16-one |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-11-10-15(3)7-5-8-16-9-6-12-20(4,22)18(13-17)23-19(16)21/h7,9,13-14,18,22H,5-6,8,10-12H2,1-4H3/b15-7-,16-9-,17-13+/t18-,20-/m0/s1 |
InChIキー |
YQPCUQLZJRRTCQ-HEXAYFKQSA-N |
異性体SMILES |
C/C/1=C/CC/C/2=C/CC[C@]([C@H](/C=C(\CC1)/C(C)C)OC2=O)(C)O |
正規SMILES |
CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |
同義語 |
echinodolide B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



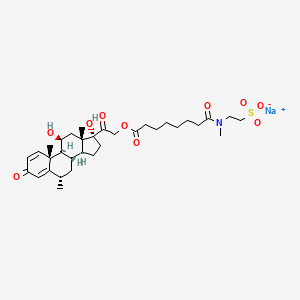
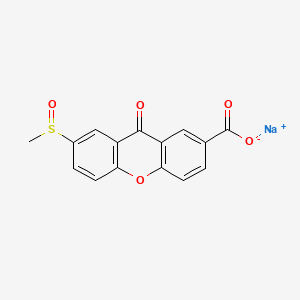
![sodium;[(3S,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate](/img/structure/B1262177.png)
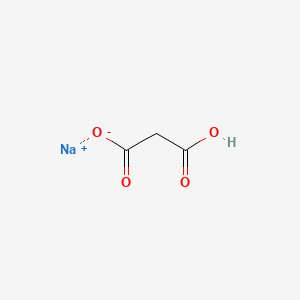
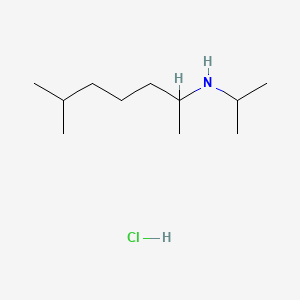
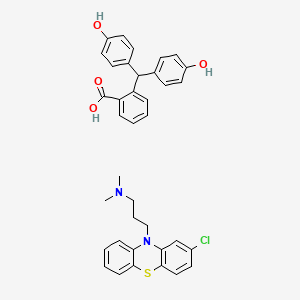
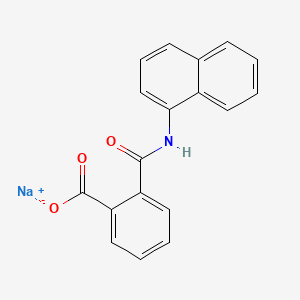
![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)
![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1262187.png)
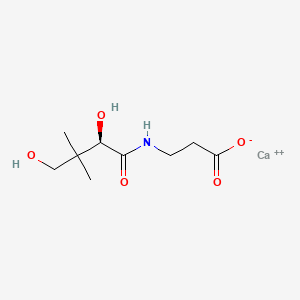
![sodium;N-benzyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate](/img/structure/B1262191.png)
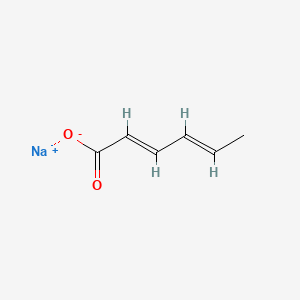
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)